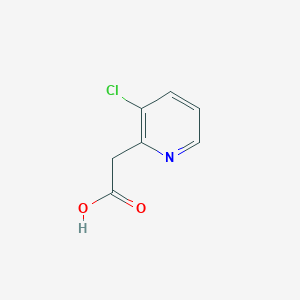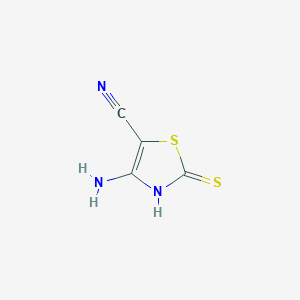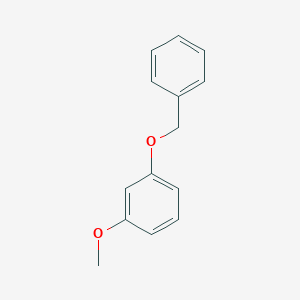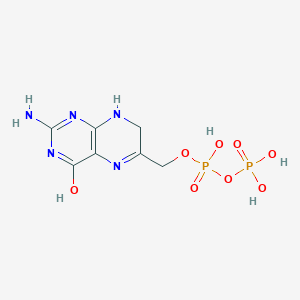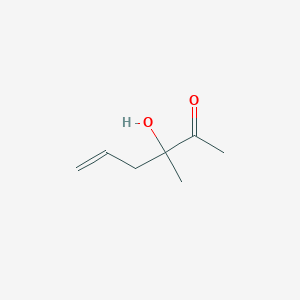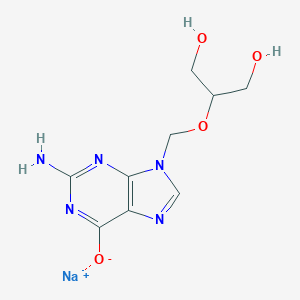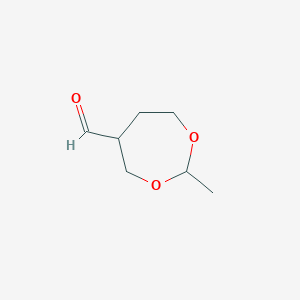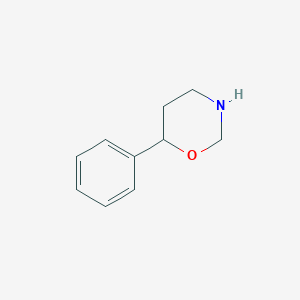
2H-1,3-Oxazine, tetrahydro-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3-Oxazine, tetrahydro-6-phenyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound exhibits remarkable biological activity and has been extensively studied for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 2H-1,3-Oxazine, tetrahydro-6-phenyl- is not fully understood. However, it is believed to act through the inhibition of specific enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2H-1,3-Oxazine, tetrahydro-6-phenyl- are diverse and depend on the specific biological target. For example, its inhibition of topoisomerase II can lead to DNA damage and cell death, making it a potential anticancer agent. Its binding to the NMDA receptor can modulate synaptic plasticity and improve cognitive function, making it a potential treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H-1,3-Oxazine, tetrahydro-6-phenyl- in lab experiments is its diverse biological activity, which makes it a versatile tool for studying various biological processes. However, its complex mechanism of action and potential toxicity can also make it challenging to work with. Careful optimization of experimental conditions and dose-response studies are necessary to ensure accurate and reproducible results.
Direcciones Futuras
There are many potential future directions for the study of 2H-1,3-Oxazine, tetrahydro-6-phenyl-. One area of interest is its potential use in combination therapy for cancer treatment. Its diverse biological activity and ability to overcome drug resistance make it a promising candidate for combination therapy with other anticancer agents. Another area of interest is its potential use in the treatment of neurological disorders. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, the development of new synthetic methods and analogs of 2H-1,3-Oxazine, tetrahydro-6-phenyl- could lead to the discovery of new biological targets and applications.
In conclusion, 2H-1,3-Oxazine, tetrahydro-6-phenyl- is a versatile and promising compound with diverse biological activity and potential applications in drug discovery and development. Its complex mechanism of action and potential toxicity make it challenging to work with, but careful optimization of experimental conditions and dose-response studies can yield accurate and reproducible results. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 2H-1,3-Oxazine, tetrahydro-6-phenyl- involves the reaction of a substituted aniline with a ketone in the presence of an acid catalyst. The reaction proceeds through an imine intermediate, which undergoes cyclization to form the oxazine ring. The reaction conditions can be optimized to obtain high yields and purity of the product.
Aplicaciones Científicas De Investigación
2H-1,3-Oxazine, tetrahydro-6-phenyl- has been extensively studied for its potential applications in drug discovery and development. This compound exhibits remarkable biological activity and has been shown to possess anticancer, antimicrobial, and antiviral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
19798-93-7 |
|---|---|
Nombre del producto |
2H-1,3-Oxazine, tetrahydro-6-phenyl- |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
6-phenyl-1,3-oxazinane |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-5,10-11H,6-8H2 |
Clave InChI |
NXRSRCLQERAMPF-UHFFFAOYSA-N |
SMILES |
C1CNCOC1C2=CC=CC=C2 |
SMILES canónico |
C1CNCOC1C2=CC=CC=C2 |
Otros números CAS |
19798-93-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



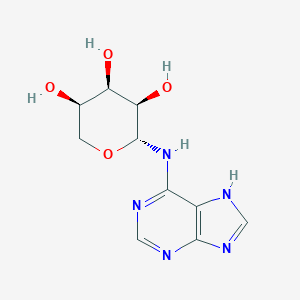
![2-[2-(Hydroxymethyl)benzimidazol-1-yl]ethanol](/img/structure/B9340.png)
![N-[1-(aminomethyl)butyl]-N,N-dimethylamine](/img/structure/B9342.png)
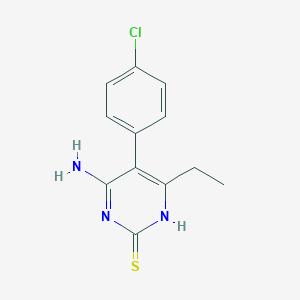
![N-Methyl-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxamide](/img/structure/B9348.png)
